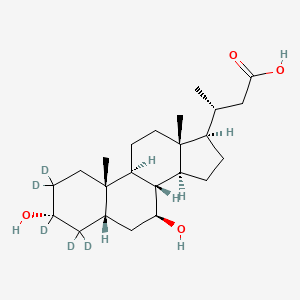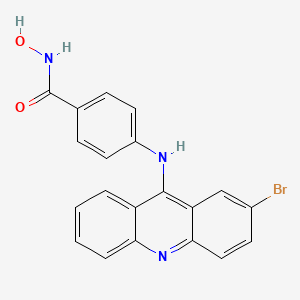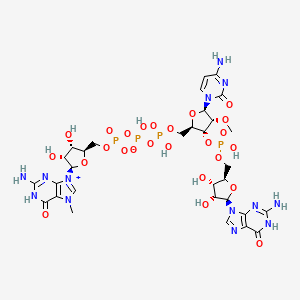
m7GpppCmpG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an oligonucleotide used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound plays a crucial role in the study of RNA biology and the development of RNA-based therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppCmpG involves the chemical coupling of nucleoside phosphoramidites. The process typically includes the following steps:
Preparation of 7-methylguanosine: This involves the methylation of guanosine.
Phosphorylation: The 7-methylguanosine is phosphorylated to form 7-methylguanosine 5′-triphosphate.
Coupling with 2′-O-methylcytidine: The 7-methylguanosine 5′-triphosphate is then coupled with 2′-O-methylcytidine monophosphate to form the desired trinucleotide cap analogue.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
m7GpppCmpG primarily undergoes:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds.
Methylation: The methylation status of the compound can be modified, affecting its interaction with RNA and proteins.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Methylation: Methylating agents such as dimethyl sulfate or methyl iodide are used.
Major Products Formed
Hydrolysis: Results in the formation of individual nucleotides.
Methylation: Leads to the formation of various methylated derivatives of the compound.
Scientific Research Applications
m7GpppCmpG is widely used in scientific research, particularly in the fields of:
Chemistry: As a chemical tool for studying RNA synthesis and modification.
Biology: To investigate the role of RNA caps in gene expression and regulation.
Medicine: In the development of RNA-based therapeutics and vaccines.
Industry: For the production of synthetic RNA for research and therapeutic purposes.
Mechanism of Action
m7GpppCmpG functions by mimicking the natural cap structures found at the 5′ end of eukaryotic mRNA. It interacts with cap-binding proteins and enzymes involved in RNA processing and translation. The compound’s methylation status can modulate its binding affinity and specificity, influencing protein expression and RNA stability .
Comparison with Similar Compounds
Similar Compounds
m7GpppG: Another trinucleotide cap analogue used for similar purposes.
m7GpppAmpG: A variant with an adenosine residue instead of cytidine.
m7GpppCmpA: A compound with an adenosine residue at the 3′ end.
Uniqueness
m7GpppCmpG is unique due to its specific structure, which includes a 2′-O-methylcytidine residue. This modification enhances its stability and binding properties, making it a valuable tool for studying RNA biology and developing RNA-based therapeutics .
Properties
Molecular Formula |
C31H43N13O25P4 |
|---|---|
Molecular Weight |
1121.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI Key |
GYMXHCGBIYDECO-LFTIVBHHSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


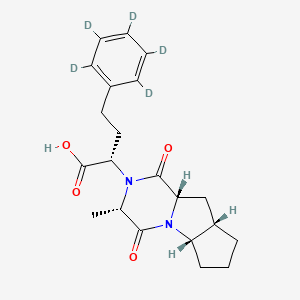

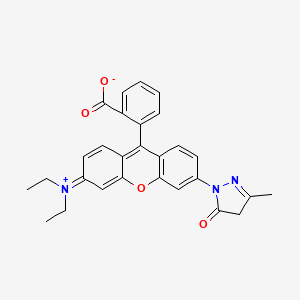
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
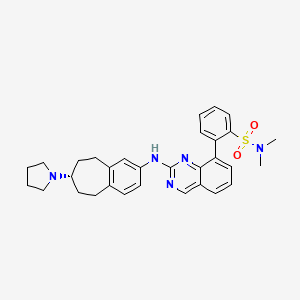

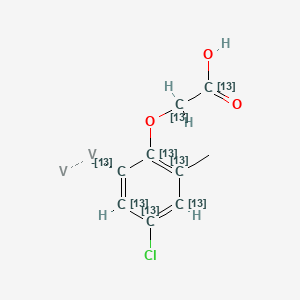
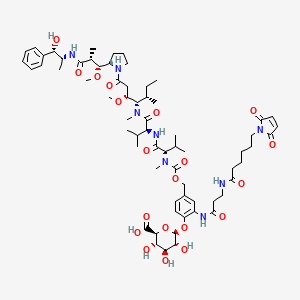
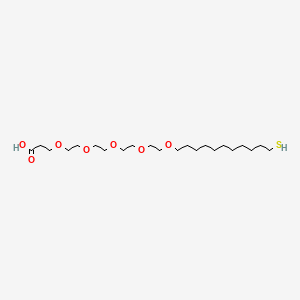
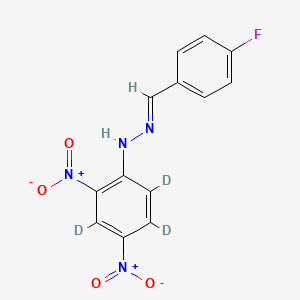
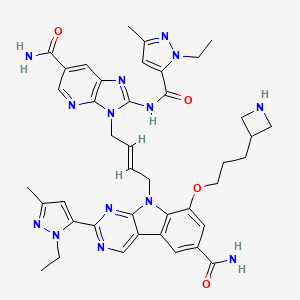
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
